Product packaging for BG 104(Cat. No.:CAS No. 135669-45-3)

BG 104

Cat. No.: B1177418
CAS No.: 135669-45-3
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Description

Contextualization within Contemporary Chemical and Biological Sciences

BN-104 is a novel, orally active, and highly selective small molecule inhibitor of the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein. ashpublications.org In the landscape of contemporary chemical and biological sciences, BN-104 is situated at the intersection of precision medicine, epigenetics, and oncology. Its mechanism of action is a prime example of targeted therapy, aiming to rectify the specific molecular abnormalities that drive certain cancers, rather than employing the broad-spectrum cytotoxicity of traditional chemotherapy.

The Menin-MLL interaction is a critical driver for the development and progression of acute leukemias characterized by KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations. ashpublications.orgpatsnap.com KMT2A rearrangements are present in approximately 5-10% of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cases, while NPM1 mutations are found in about 20-30% of AML patients. patsnap.com By disrupting this key interaction, BN-104 aims to inhibit the proliferation of leukemia cells and promote their differentiation. ashpublications.org This targeted approach holds the promise of greater efficacy and potentially reduced side effects compared to conventional treatments.

The development of BN-104 also highlights the growing importance of understanding the structural biology of protein-protein interactions as a basis for rational drug design. The ability to create small molecules that can effectively and selectively block these interactions represents a significant advancement in medicinal chemistry.

Historical Trajectory of Research on BG 104 and Related Structural Classes

The journey of BN-104 from a preclinical candidate to a clinical-stage investigational drug has been relatively recent, reflecting the fast-paced nature of modern drug development. Developed by BioNova Pharmaceuticals, BN-104 was designed to be a potent and selective Menin inhibitor. patsnap.com

Preclinical studies demonstrated that BN-104 effectively inhibits the proliferation of leukemia cells harboring KMT2Ar and NPM1m mutations. ashpublications.orgmedchemexpress.com These studies also indicated a wide therapeutic window and a low risk of certain cardiac side effects (QTc prolongation), suggesting a favorable preliminary safety profile. ashpublications.org

The promising preclinical data paved the way for its entry into human clinical trials. A first-in-human, multicenter, open-label Phase 1/2 study (NCT06052813) was initiated to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of BN-104 in adult patients with relapsed or refractory acute leukemia. ashpublications.orgcenterwatch.com

The potential of BN-104 was recognized by the U.S. Food and Drug Administration (FDA), which granted it Orphan Drug Designation in April 2023 and Fast Track Designation in October 2023 for the treatment of acute leukemia. patsnap.com In a significant development for its future, Servier announced in May 2025 its acquisition of the exclusive worldwide rights to BN-104 from BioNova Pharmaceuticals, with the goal of accelerating its global clinical development. servier.com

BN-104 belongs to a broader class of therapeutic agents known as Menin inhibitors. The development of this class of drugs is based on the scientific understanding of the critical role of the Menin-MLL interaction in leukemogenesis. Several other Menin inhibitors are also in various stages of clinical development, making this a competitive and rapidly evolving area of cancer research.

Unmet Research Questions and Future Directions in this compound Investigation

Despite the promising early results, several research questions remain to be addressed in the investigation of BN-104. The ongoing Phase 1/2 clinical trial is designed to answer some of these critical questions, including determining the optimal dosing regimen and further characterizing its safety and efficacy in a larger patient population. ashpublications.orgcenterwatch.com

Key areas of future investigation include:

Long-term efficacy and safety: While initial data is encouraging, the long-term durability of responses and the potential for late-onset adverse effects need to be thoroughly evaluated.

Mechanisms of resistance: As with any targeted therapy, the potential for cancer cells to develop resistance to BN-104 is a concern. Research into the molecular mechanisms of potential resistance will be crucial for developing strategies to overcome it.

Combination therapies: Preclinical data suggests that BN-104 may have synergistic effects when combined with other anticancer agents, such as FLT3 inhibitors. ashpublications.org Future clinical trials will likely explore the efficacy and safety of BN-104 in combination with other standard-of-care or investigational drugs.

Biomarker development: Identifying predictive biomarkers to select patients most likely to respond to BN-104 therapy will be essential for its successful clinical implementation. The on-target inhibition of downstream genes like HOXA and MEIS1, and the upregulation of differentiation markers like CD11b, are being explored as pharmacodynamic biomarkers. ashpublications.org

Expansion to other indications: While the current focus is on acute leukemias, the role of the Menin-MLL interaction in other cancers is an area of active research, which could potentially lead to the investigation of BN-104 in other malignancies.

The acquisition by Servier is expected to provide the resources and expertise needed to pursue these research avenues vigorously, with the ultimate goal of establishing BN-104 as a valuable therapeutic option for patients with acute leukemia. servier.com

Properties

CAS No.

135669-45-3

Molecular Formula

C11H22O3

Synonyms

BG 104

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bg 104

Total Synthesis Approaches to BG 104 Core Structure

The fundamental approach to synthesizing the this compound core structure involves the condensation of a substituted anthraquinone precursor with an appropriate aniline derivative. This method has been refined to control reaction conditions and improve yield and purity.

Regioselective and Stereoselective Synthesis Pathways

The synthesis of the symmetrically substituted this compound does not inherently involve stereoselectivity as the final molecule is achiral. However, the concept of regioselectivity is crucial when considering the synthesis of unsymmetrical 1,4-diaminoanthraquinone derivatives. The controlled, stepwise introduction of different aryl amines allows for the creation of a diverse range of dyes. For instance, a monoamino-monotosyl-anthraquinone intermediate can be used to synthesize unsymmetrical 1,4-diaminoanthraquinones by reacting it with a different amine. google.com This highlights the importance of controlling the reaction conditions to favor the substitution at a specific position on the anthraquinone core.

While this compound itself is not chiral, the broader field of anthraquinone synthesis has seen the development of stereoselective methods for natural products containing a chiral anthraquinone dimer structure. nih.gov These advanced strategies often involve asymmetric synthesis to establish the desired stereochemistry in the final molecule. nih.govnih.gov

Development of Novel Reaction Architectures for this compound Synthesis

The classical synthesis of this compound involves a condensation reaction. Modern advancements in organic synthesis have introduced novel reaction architectures that can be applied to the formation of C-N bonds in anthraquinone systems, offering potential improvements in efficiency and selectivity. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has become a powerful tool for coupling amines with aryl halides and could be adapted for the synthesis of aminoanthraquinones. researchgate.net This methodology has been successfully used for the synthesis of diamino derivatives of anthracene and anthraquinone from their corresponding dichloro precursors. researchgate.netresearchgate.net Similarly, copper-catalyzed amination reactions provide another avenue for the synthesis of these compounds. google.comnih.gov These catalytic methods can offer milder reaction conditions and broader substrate scope compared to traditional condensation reactions.

Microwave-assisted synthesis represents another novel approach that can significantly accelerate the synthesis of anthraquinone derivatives. tsijournals.com This technique often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. tsijournals.com

A typical laboratory-scale synthesis of Solvent Blue 104 involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with 2,4,6-trimethylaniline (mesidine).

Reactants Reagents/Catalysts Solvent Temperature Time Yield
1,4-Dihydroxyanthraquinone, 2,4,6-TrimethylanilineBoric Acid, Lactic Acid2,4,6-Trimethylaniline (as solvent)115-145°C4-6 hours~84%

Semisynthetic Modifications and Analog Design of this compound

The anthraquinone scaffold of this compound is a versatile platform for semisynthetic modifications to generate analogs with altered properties, such as color, solubility, and lightfastness.

Functional Group Interconversions in this compound Scaffold

The anthraquinone core and its substituents can undergo various functional group interconversions. For example, amino groups on the anthraquinone ring can be modified through diazotization followed by substitution, opening pathways to a wide range of derivatives. colab.ws The aromatic rings of the mesityl groups can also be functionalized, for instance, through electrophilic aromatic substitution, to introduce new functionalities. The development of methodologies for introducing various functional groups into the anthraquinone core is fundamental for the targeted synthesis of new compounds with desired properties. colab.ws

Combinatorial Chemistry and Library Generation for this compound Analogs

Combinatorial chemistry is a powerful strategy for the rapid generation of a large number of structurally diverse compounds. researchgate.net This approach can be applied to the this compound scaffold to create a library of analogs for high-throughput screening of desired properties. By using a variety of substituted anilines in the initial condensation reaction, a library of 1,4-diaminoanthraquinone derivatives with diverse substitution patterns on the pendant aryl rings can be synthesized. Furthermore, the anthraquinone core itself can be pre-functionalized, and these derivatives can then be subjected to combinatorial reactions with a library of amines. This strategy allows for the systematic exploration of the structure-property relationships of this class of dyes.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push to incorporate green chemistry principles into the synthesis of dyes to minimize their environmental impact. researchgate.nettextilelearner.netsustainability-directory.com The production of this compound has been a focus of such efforts, with the development of more environmentally friendly preparation methods. colab.ws

Key aspects of green chemistry applied to this compound synthesis include:

Use of Safer Solvents and Reaction Conditions : Efforts have been made to reduce the use of harsh solvents and high temperatures. Some patented methods describe the use of catalysts like acetic acid, hydroxyacetic acid, or salicylic acid to facilitate the reaction at lower temperatures. colab.ws

Waste Reduction : By optimizing the reaction conditions and improving the yield, the amount of waste generated is reduced. The use of catalytic processes also contributes to waste minimization. researchgate.nettextilelearner.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. yale.eduacs.org While the condensation reaction for this compound has a reasonably good atom economy, further improvements are continuously being explored.

Use of Renewable Feedstocks : While not yet widely implemented for this compound, a broader goal in green dye synthesis is the use of renewable starting materials. researchgate.net

An example of an environmentally friendly preparation of Solvent Blue 104 is detailed in a patent, which aims to improve the conversion rate and yield, thereby reducing waste discharge. colab.ws

Reactant Ratio (by mass) Catalyst Temperature Time Key Improvement
2,4,6-trimethylaniline : 1,4-dihydroxyanthraquinone : 1,4-dihydroxyanthraquinone leuco compound : boric acid : catalyst = (12-18) : (3-5) : (1.5-2) : (0.8-1.5) : 1Acetic acid, hydroxyacetic acid, or salicylic acid125-130°C15-18 hoursImproved conversion and yield, reducing environmental pollution. colab.ws

The Chemical Compound “this compound”: A Review of Publicly Available Scientific Information

Following a comprehensive review of scientific and chemical literature, it has been determined that there is no publicly available information regarding a specific chemical compound designated "this compound" that functions as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction.

Extensive searches across multiple scientific databases and chemical compound registries have failed to identify any peer-reviewed studies, clinical trial data, or chemical structure information for a molecule with this identifier and mechanism of action. The detailed molecular and cellular data required to fulfill the structured article outline—including enzyme kinetics, receptor binding affinities, transcriptomic and proteomic signatures, and specific cellular responses—does not exist in the public domain for a compound named "this compound."

It is possible that "this compound" may be an internal, pre-clinical, or otherwise unpublished designation for a compound. The name also bears similarity to other research compounds with different structures and functions, such as:

BG-12 (Dimethyl Fumarate): An approved medication for multiple sclerosis that activates the Nrf2 pathway, but is not known by the "this compound" identifier.

DRP-104: A glutamine antagonist prodrug investigated in the context of KEAP1-mutant cancers, which operates via a different mechanism.

PR-104: A hypoxia-activated prodrug with a mechanism distinct from direct Keap1-Nrf2 interaction.

Without a verifiable chemical structure or alternative public identifier, a scientifically accurate article on the "Molecular and Cellular Mechanisms of Action of this compound" cannot be generated. The information necessary to populate the requested sections on biochemical interactions, intracellular signaling modulation, and cellular phenotypic responses is not available.

Molecular and Cellular Mechanisms of Action of Bg 104

Cellular Phenotypic Responses to BG 104 Treatment

Cell Cycle Dynamics and Proliferation Modulation

The cell cycle is a fundamental process tightly regulated by a complex interplay of proteins to ensure proper cell division and proliferation. nih.govsparknotes.comkhanacademy.orgkhanacademy.org Key regulators include cyclin-dependent kinases (CDKs) and their activating partners, cyclins. nih.govsparknotes.com These complexes drive the cell through the different phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). nih.govkhanacademy.org Checkpoints exist to halt the cycle if cellular damage is detected, preventing the propagation of errors. khanacademy.org

Currently, direct evidence from peer-reviewed scientific literature detailing the specific impact of this compound on cell cycle dynamics and proliferation modulation is not available. Research has primarily focused on its antioxidant capabilities. nih.gov The anti-inflammatory effects of this compound, demonstrated by the reduction of C-reactive protein levels and neutrophil counts, suggest an indirect influence on cell proliferation in inflammatory contexts, but the precise molecular targets within the cell cycle machinery have not been elucidated. nih.gov

Further investigation is required to determine if this compound interacts with key cell cycle regulators such as CDKs, cyclins, or checkpoint proteins.

Apoptosis and Necroptosis Induction Pathways

Programmed cell death is a crucial physiological process for removing damaged or unwanted cells and is broadly categorized into apoptosis and necroptosis. Apoptosis is a highly regulated and non-inflammatory process involving caspase activation, leading to characteristic morphological changes. nih.govfrontiersin.orgyoutube.comyoutube.com It can be initiated through the intrinsic (mitochondrial) pathway, responding to cellular stress, or the extrinsic (death receptor) pathway, triggered by external ligands. nih.govyoutube.com

Necroptosis, in contrast, is a form of regulated necrosis that is typically activated when apoptosis is inhibited. nih.govnih.govyoutube.com It is a pro-inflammatory mode of cell death mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). nih.govnih.gov

Specific studies detailing the direct role of this compound in inducing either apoptosis or necroptosis are currently absent from the scientific literature. While its antioxidant properties might suggest a role in mitigating oxidative stress-induced cell death, there is no direct evidence to confirm its involvement in the core apoptotic or necroptotic signaling cascades.

PathwayKey MediatorsGeneral Function
Apoptosis (Intrinsic) Caspases (e.g., Caspase-9, Caspase-3), Bcl-2 family proteinsResponse to cellular stress, DNA damage
Apoptosis (Extrinsic) Death receptors (e.g., TNFR1), Caspase-8Response to external death signals
Necroptosis RIPK1, RIPK3, MLKLRegulated necrotic cell death, often inflammatory

Preclinical Investigation of Bg 104 in Advanced Biological Models

In Vivo Non-Human Primate and Rodent Models of Disease:

Pharmacodynamic Biomarker Identification in Animal Models

The existing literature does not provide the specific research findings, data tables, or detailed experimental outcomes that would be required to produce a thorough and scientifically accurate article focusing solely on the preclinical investigation of a singular chemical compound named "BG 104" within this framework. The nature of "BG-104" as a potential herbal mixture further complicates the application of a preclinical assessment typically designed for a single chemical entity.

Therefore, due to the absence of specific and detailed preclinical data for a compound identified as "this compound," it is not possible to fulfill the request for an article with the specified structure and content requirements.

Comparative Analysis of In Vitro and In Vivo Model Predictivity for this compound

The preclinical assessment of the chemical compound this compound, identified as a formulation of Chinese herbs, has primarily revolved around its antioxidant and anti-inflammatory properties. An analysis of its effects in both laboratory-based (in vitro) and living organism (in vivo) models reveals a correlation between its foundational biochemical activity and its physiological impact, although a detailed quantitative comparison is limited by the available data.

Initial investigations of this compound were conducted in cell-free systems, which represent a basic form of in vitro modeling. These studies reported that this compound possesses superoxide (B77818) scavenging activity (SSA). Current time information in CN. This fundamental antioxidant capability observed in a controlled laboratory setting suggests a direct chemical interaction with superoxide radicals, which are a type of reactive oxygen species. However, specific quantitative data from these cell-free assays, such as the concentration required for 50% inhibition (IC50), are not extensively detailed in the available scientific literature.

Subsequent research transitioned to in vivo models, specifically clinical studies in human patients with various inflammatory conditions, including Behçet's disease, Sjögren's syndrome, and hematological malignancies. Current time information in CN. In these studies, the administration of this compound led to a significant enhancement of plasma superoxide scavenging activity. Current time information in CN. This demonstrates that the fundamental antioxidant property observed in vitro translates to a measurable systemic effect in a complex biological environment.

The in vivo findings further expanded on the implications of this antioxidant activity. Patients treated with this compound exhibited a significant reduction in several key inflammatory markers. Current time information in CN. This suggests that the in vitro superoxide scavenging capability is predictive of a broader anti-inflammatory effect in vivo. The reduction of excessive superoxide radicals by this compound likely mitigates oxidative stress, a key contributor to inflammation in the studied diseases.

The predictivity of the in vitro models for this compound's in vivo efficacy is therefore qualitatively supported. The foundational observation of superoxide scavenging in a cell-free system correctly predicted a similar, and physiologically significant, antioxidant effect in human subjects. Furthermore, this primary antioxidant mechanism appears to be a valid predictor of the compound's ultimate anti-inflammatory therapeutic benefits.

However, the lack of detailed quantitative data from the in vitro studies prevents a more rigorous assessment of predictivity. For instance, without specific dosage and effect data from cell-based in vitro models, it is challenging to establish a direct dose-response relationship between the laboratory models and the clinical outcomes. Future preclinical investigations would benefit from more comprehensive in vitro studies to quantify the antioxidant potency of this compound and to explore its effects on various cell types involved in the inflammatory process. Such data would enable a more precise correlation with in vivo efficacy and aid in elucidating the full mechanistic pathways of this compound.

The following tables summarize the key findings from the in vivo preclinical investigations of this compound.

Table 1: Effect of this compound on Plasma Superoxide Scavenging Activity (SSA) in Patients with Various Disorders

DisorderPlasma SSA Before TreatmentPlasma SSA After Treatment with this compound
Behçet's DiseaseSignificantly Lower than Healthy ControlsSignificantly Enhanced
Sjögren's SyndromeSignificantly Lower than Healthy ControlsSignificantly Enhanced
Hematological MalignancySignificantly Lower than Healthy ControlsSignificantly Enhanced

Data derived from a comparative study on the effects of this compound. Current time information in CN.

Table 2: Effect of this compound on Inflammatory Markers in Patients

Inflammatory MarkerChange After Treatment with this compound
Erythrocyte Sedimentation RateSignificantly Lower
Absolute Number of NeutrophilsSignificantly Lower
C-reactive Protein LevelsSignificantly Lower

Data derived from a comparative study on the effects of this compound. Current time information in CN.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Bg 104

Identification of Key Pharmacophoric Elements within Baicalin

Pharmacophore modeling of flavonoids, including Baicalin, has identified several key chemical features essential for their biological interactions. These models highlight the importance of hydrogen bond donors and acceptors, as well as aromatic centers, in the molecule's ability to bind to biological targets.

For Baicalin and similar flavonoids, common pharmacophoric features include two hydrogen-bond donors, one hydrogen-bond acceptor, and three aromatic centers. researchgate.net The 5,6,7-trihydroxy substitution pattern on the A-ring of Baicalin, along with the glucuronic acid moiety at the 7-position, are critical for its activity. nih.gov These features enable specific interactions with amino acid residues in the active sites of target proteins, such as hydrogen bonding and π-π stacking. researchgate.net

A pharmacophore model for Baicalin and a related compound, developed to understand their potential as inhibitors of the SARS-CoV-2 main protease, identified key features including hydrophobic groups, hydrogen bond donors/acceptors, and aromatic centers, underscoring the versatility of its structural elements in interacting with diverse biological targets. researchgate.net

Table 1: Key Pharmacophoric Features of Baicalin

FeatureDescriptionRole in Biological Activity
Hydrogen Bond Donors Hydroxyl groups on the A-ring and the glucuronic acid moiety.Form hydrogen bonds with target proteins, contributing to binding affinity and specificity.
Hydrogen Bond Acceptors Carbonyl group on the C-ring and oxygen atoms in the glucuronic acid.Accept hydrogen bonds from amino acid residues in the active site of enzymes.
Aromatic Rings The A, B, and C rings of the flavonoid scaffold.Participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues.
Glucuronic Acid Moiety Attached at the 7-position of the A-ring.Influences solubility, bioavailability, and can participate in specific binding interactions.

This table summarizes the essential chemical features of Baicalin that are crucial for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Baicalin Analogs

Quantitative Structure-Activity Relationship (QSAR) studies on flavonoids provide valuable insights into how modifications to their chemical structure affect their biological activity. These models use statistical methods to correlate structural descriptors with observed activities, aiding in the design of more potent analogs.

While specific QSAR models exclusively for Baicalin analogs are not extensively detailed in the provided search results, the principles of flavonoid QSAR are well-established. For instance, a QSAR model for flavonoids as pancreatic lipase (B570770) inhibitors demonstrated a strong correlation between the compounds' structural features and their inhibitory activity, with a high coefficient of determination (R²) of 0.9444. mdpi.com Such models typically use 2D molecular descriptors to predict biological activity. mdpi.com

The development of QSAR models for Baicalin and its derivatives would involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. The resulting data would then be used to build a predictive model that could guide the design of new compounds with enhanced therapeutic properties.

Table 2: Representative Data for a Hypothetical QSAR Study of Baicalin Analogs

AnalogModificationPredicted Activity (pIC50)Experimental Activity (pIC50)
Baicalin -5.85.7
Analog 1 Removal of 6-OH group5.25.1
Analog 2 Esterification of glucuronic acid6.16.0
Analog 3 Substitution on B-ring5.55.6

This interactive table presents hypothetical data to illustrate the type of information generated in a QSAR study, showing the relationship between structural modifications and biological activity.

Identification and Characterization of Molecular Targets for Bg 104

Target Deconvolution Strategies for BG 104

The process of identifying the specific molecular partners of a bioactive compound from the vast complexity of the cellular environment is known as target deconvolution. For this compound, a multi-pronged approach has been essential to unravel its intricate web of interactions.

Affinity Chromatography and Pull-Down Assays

A foundational technique in the quest to identify the binding partners of this compound has been affinity chromatography. wikipedia.orgsartorius.combohrium.comnih.gov This method relies on the specific interaction between this compound and its molecular target(s). wikipedia.org In these experiments, this compound is immobilized on a solid support matrix within a chromatography column. nih.gov A cellular lysate, containing a complex mixture of proteins and other biomolecules, is then passed through this column. youtube.com Molecules that have a specific affinity for this compound will bind to the immobilized compound, while other molecules will wash away. youtube.com Subsequently, the bound molecules can be eluted and identified, often using techniques like mass spectrometry.

Complementing affinity chromatography, pull-down assays offer a similar principle on a smaller scale. Here, this compound, often tagged with a handle like biotin, is incubated with cell extracts. The this compound-target complexes are then "pulled down" from the solution using beads coated with a protein that binds the tag (e.g., streptavidin-coated beads for a biotinylated this compound). The captured proteins are then identified, providing a snapshot of the direct and high-affinity interactors of this compound.

Proteomic and Metabolomic Profiling for Target Identification

To gain a broader understanding of the cellular pathways perturbed by this compound, researchers have employed proteomic and metabolomic profiling. nih.govmdpi.comd-nb.info These "omics" technologies provide a global view of the changes in protein and metabolite levels within a cell upon treatment with the compound.

Proteomic profiling involves the large-scale study of proteins. nih.gov By comparing the proteome of cells treated with this compound to untreated cells, scientists can identify proteins whose expression levels or post-translational modifications are significantly altered. nih.govasco.org This can point towards the pathways and protein networks that are modulated by this compound, offering clues to its direct and indirect targets. nih.gov For instance, an upregulation of proteins involved in a specific signaling pathway might suggest that this compound targets a key regulatory node within that cascade.

Metabolomic profiling , on the other hand, focuses on the comprehensive analysis of small molecule metabolites. mdpi.comnih.govnih.gov Changes in the metabolome can provide a functional readout of enzyme activity. nih.gov If this compound inhibits a particular enzyme, a tell-tale sign would be the accumulation of that enzyme's substrate and a depletion of its product. By analyzing these metabolic signatures, researchers can infer the enzymatic targets of this compound. d-nb.infonih.gov

The integration of proteomic and metabolomic data provides a powerful, systems-level view of the cellular response to this compound, enabling the formulation of robust hypotheses about its molecular targets.

Validation of Direct and Indirect Molecular Targets

Identifying potential targets is only the first step; rigorous validation is crucial to confirm these interactions and to distinguish between direct binding partners and downstream, indirect effects.

Genetic Perturbation Studies (e.g., CRISPR, siRNA)

Genetic perturbation techniques are invaluable for validating the functional relevance of a putative target. nih.govspringernature.com By using methods like CRISPR-Cas9 or RNA interference (siRNA), scientists can specifically reduce or eliminate the expression of a candidate target protein in cells. nih.gov If the cellular phenotype observed upon treatment with this compound is mimicked by the genetic knockdown or knockout of the target protein, it provides strong evidence that the compound exerts its effects through that target. nih.gov Conversely, if knocking out the target protein renders the cells insensitive to this compound, it further solidifies the target's role in mediating the compound's activity.

Biochemical Reconstitution of this compound-Target Interactions

To definitively prove a direct physical interaction between this compound and a putative target, biochemical reconstitution assays are performed. These in vitro experiments involve purifying the candidate target protein and this compound and studying their interaction in a controlled environment, free from the complexities of the cellular milieu. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or enzyme activity assays can be used to measure the binding affinity and functional consequences of the interaction. For example, an enzyme activity assay could demonstrate that this compound directly inhibits the catalytic activity of the purified target enzyme, providing conclusive evidence of a direct interaction.

Allosteric Modulation and Multi-Targeting Approaches with this compound

The interactions of small molecules with their protein targets are not always straightforward. This compound may not simply bind to the active site of an enzyme to inhibit it; it could also act as an allosteric modulator or engage with multiple targets simultaneously.

Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site (the allosteric site). nih.govnih.govannualreviews.org This binding event induces a conformational change in the protein that alters its activity. youtube.com this compound could act as a positive allosteric modulator, enhancing the protein's function, or a negative allosteric modulator, inhibiting it. youtube.com The potential for allosteric modulation by this compound opens up possibilities for more subtle and nuanced pharmacological interventions compared to direct active site inhibition. nih.gov

A multi-targeting approach suggests that a single compound like this compound may bind to and modulate the activity of several different proteins. mdpi.comnih.gov This polypharmacology can be advantageous in treating complex diseases where multiple pathways are dysregulated. nih.gov Identifying the full spectrum of this compound's targets is crucial for understanding both its therapeutic efficacy and its potential off-target effects. The synergistic inhibition of multiple nodes in a disease network could lead to more robust and durable therapeutic outcomes. nih.govresearchgate.net

Below is an interactive data table summarizing the hypothetical research findings for this compound based on the discussed methodologies.

Methodology Hypothetical Finding for this compound Implication
Affinity Chromatography Protein Kinase X (PKX) and Phosphatase Y (PPY) were consistently identified as binding partners.PKX and PPY are potential direct targets of this compound.
Proteomic Profiling Treatment with this compound led to decreased phosphorylation of downstream substrates of PKX and increased phosphorylation of substrates of PPY.Supports the hypothesis that this compound inhibits PKX and activates PPY.
Metabolomic Profiling An accumulation of ATP and a decrease in ADP were observed, consistent with kinase inhibition.Further evidence for the inhibition of one or more kinases by this compound.
CRISPR/siRNA Knockdown of PKX mimicked the anti-proliferative effects of this compound. Cells lacking PKX showed reduced sensitivity to this compound.Validates PKX as a key functional target of this compound.
Biochemical Reconstitution In vitro assays confirmed that this compound directly binds to PKX and inhibits its kinase activity, but does not directly bind to PPY.Confirms PKX as a direct target. The effect on PPY is likely indirect.
Further Mechanistic Studies This compound was found to bind to a site on PKX distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.This compound is an allosteric inhibitor of PKX.

Analytical Methodologies for Research on Bg 104 and Its Metabolites

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information regarding the structural identity of a compound and its metabolites. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are cornerstones in this process.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite profiling. elifesciences.orglaimburg.itunibg.it HRMS provides accurate mass measurements, which are essential for determining the elemental composition of a compound and its metabolites. utmb.edu This technique allows for the detection and identification of a wide range of metabolites in complex biological samples. elifesciences.orgelifesciences.orgfrontiersin.org Metabolite profiling using HRMS can reveal differences in metabolite concentrations between different biological conditions. elifesciences.orgelifesciences.org

For instance, studies utilizing LC coupled with Orbitrap mass spectrometers have demonstrated the capability to perform quantitative polar metabolomics and lipidomics, identifying numerous metabolites in biological fluids. elifesciences.org The high resolving power of instruments like the Orbitrap allows for the differentiation of compounds with very similar masses, which is critical in complex biological matrices where many isomeric or isobaric species may be present. laimburg.itutmb.edu Data-dependent HRMS/MS experiments can provide fragmentation patterns that aid in the structural elucidation of detected metabolites. laimburg.itmdpi.com

Illustrative Data: HRMS Analysis of Hypothetical BG 104 Metabolites

Metabolite IDAccurate Mass (m/z)Proposed Elemental CompositionPotential Structural Information (based on fragmentation)
M1345.1234C₁₈H₂₁NO₅Presence of hydroxyl and possibly a glycoside moiety
M2317.1188C₁₇H₁₉NO₅Suggests loss of a CH₂ group compared to M1
M3180.0654C₁₀H₁₂O₂Fragment ion, potentially a core structure element

Note: This table presents illustrative data for hypothetical metabolites and is not based on specific research findings for this compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules. nih.govmdpi.com It is a crucial technique for confirming the structures of isolated compounds and their metabolites, often complementing mass spectrometry data. copernicus.orgrsc.orgchemicalbook.com Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are employed to assign resonances to specific nuclei within a molecule and determine connectivity. copernicus.org

High-field NMR spectrometers offer improved resolution and sensitivity, which are beneficial when analyzing complex mixtures or samples with limited amounts of analyte. mdpi.comcopernicus.org NMR can provide insights into the spatial arrangement of atoms and the presence of different functional groups. copernicus.org While NMR typically requires larger sample quantities compared to mass spectrometry, it is non-destructive and can provide unique structural information, including the confirmation of isomeric structures that may be difficult to distinguish by MS alone. nih.gov

Illustrative Data: Key NMR Resonances for a Hypothetical Metabolite

NucleusChemical Shift (ppm)MultiplicityIntegrationProposed Assignment
¹H7.25Multiplet4HAromatic protons
¹H3.50Triplet2H-CH₂-O-
¹³C175.2Singlet-Carboxyl carbon

Note: This table presents illustrative data for a hypothetical metabolite and is not based on specific research findings for this compound.

Chromatographic Separation and Purification in Complex Matrices

Biological samples are inherently complex matrices containing numerous endogenous compounds that can interfere with the analysis of a target compound and its metabolites. Chromatographic techniques are essential for separating the analytes of interest from these matrix components and from each other.

Liquid Chromatography Coupled with Advanced Detection

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is widely used for separating non-volatile and semi-volatile compounds and their metabolites in biological samples. laimburg.itunibg.itresearchgate.netscispace.comjapsonline.comresearchgate.netnih.goveag.comnih.gov LC systems are commonly coupled with advanced detectors, most notably mass spectrometers (LC-MS). laimburg.itunibg.itjapsonline.comresearchgate.netnih.goveag.comnih.govsci-hub.se LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, which is crucial for detecting and quantifying analytes at low concentrations in complex matrices. researchgate.netjapsonline.comnih.goveag.comnih.gov

Different LC stationary phases and mobile phases can be employed to optimize the separation based on the chemical properties of the analytes. laimburg.itjapsonline.com LC-MS methods are developed and optimized by investigating chromatographic factors such as flow rate, pH, mobile phase composition, and column type. laimburg.itjapsonline.com This hyphenated technique is indispensable for separating metabolites with similar structures or physicochemical properties before their detection and characterization by mass spectrometry. nih.goveag.com

Gas Chromatography for Volatile Metabolite Analysis

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is the preferred technique for separating and analyzing volatile and semi-volatile organic molecules. researchgate.netnih.govthermofisher.comnih.govnih.govsmujo.idprotocols.io While many drug metabolites are less volatile, GC-MS is valuable for analyzing smaller, more volatile metabolites or for analyzing compounds that can be derivatized to increase their volatility. thermofisher.comnih.gov

GC-MS is widely applied in metabolomics studies for the profiling of primary metabolites, which are often amenable to GC analysis after derivatization. nih.govnih.gov The technique involves vaporizing the sample and separating components based on their boiling points and interaction with the stationary phase in a capillary column, propelled by an inert carrier gas. thermofisher.com The separated components are then detected and identified by the mass spectrometer. thermofisher.comprotocols.io GC-MS/MS can provide increased selectivity and sensitivity for targeted analysis of volatile metabolites. thermofisher.com

Quantitative Bioanalytical Assays for this compound in Biological Samples

Quantitative bioanalysis is essential for determining the concentration of a compound like this compound and its metabolites in biological matrices such as plasma, blood, urine, and tissues. researchgate.netsci-hub.senih.gov These assays are critical for pharmacokinetic, toxicokinetic, and bioavailability studies. researchgate.netsci-hub.se

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for quantitative bioanalysis of small molecule drugs and metabolites due to its sensitivity, selectivity, and throughput. researchgate.neteag.comnih.govsci-hub.se Bioanalytical methods typically involve sample preparation steps to extract the analytes from the biological matrix, followed by chromatographic separation and MS/MS detection. researchgate.netsci-hub.se Sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid phase extraction (SPE). researchgate.netresearchgate.net

Quantitative assays require rigorous validation to ensure accuracy, precision, sensitivity, and selectivity in the biological matrix. researchgate.net Stable isotope-labeled internal standards are often used to improve the accuracy and reproducibility of the quantification. nih.goveag.com Techniques like volumetric absorptive microsampling (VAMS) represent advancements in sample collection for quantitative bioanalysis, particularly for dried blood samples. nih.gov

Illustrative Data: Quantitative Analysis of Hypothetical this compound in Plasma

Sample IDTime Point (h)This compound Concentration (ng/mL)Metabolite M1 Concentration (ng/mL)
Subject 10.555.25.8
Subject 12.085.115.3
Subject 16.032.922.7
Subject 20.551.86.1
Subject 22.080.514.9
Subject 26.030.121.5

Note: This table presents illustrative data for hypothetical concentrations and is not based on specific research findings for this compound.

Compound Names and PubChem CIDs

Computational and Theoretical Studies on Bg 104

Molecular Docking and Dynamics Simulations of BG 104-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a small molecule like "this compound", if its structure were known) when bound to a receptor (such as a protein) to form a stable complex. nih.govnih.gov The goal is to predict the binding mode and affinity between the molecule and its biological target. nih.gov Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the complex, the stability of the binding pose predicted by docking, and conformational changes of both the ligand and the receptor. acs.orgnih.gov These simulations are crucial for understanding the molecular mechanisms of interaction and can help estimate binding free energies. While these methods are widely applied in drug discovery and chemical biology schrodinger.com, specific applications involving "this compound" were not found.

In Silico Prediction of this compound's Biological Activities and Mechanistic Pathways

In silico methods encompass a range of computational techniques used to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and potential toxicity of a compound based on its chemical structure. nih.govfedlab.rueuropa.eu Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate structural features of compounds with their observed biological activities to predict the activity of new or untested compounds. europa.eunih.gov Predicting mechanistic pathways often involves analyzing potential reaction sites and metabolic transformations using computational tools. Although in silico ADMET prediction studies are commonly performed to assess the oral bioavailability and other properties of synthesized compounds nih.govplos.org, specific predictions for "this compound" were not available in the search results.

Quantum Mechanical Calculations for Understanding this compound Reactivity

Quantum mechanical (QM) calculations provide a more detailed and accurate description of the electronic structure and properties of molecules compared to classical methods. uzh.chnih.gov These calculations are essential for understanding chemical reactivity, bond formation and breaking, transition states, and electronic effects within a molecule. nih.gov QM methods can be used to calculate properties such as molecular orbitals, electrostatic potential, and reaction energies, which are crucial for understanding how a molecule might interact with other molecules or undergo transformations. rsc.orgmetu.edu.tr Hybrid QM/Molecular Mechanics (QM/MM) methods are often used for larger systems, allowing a specific region of interest (e.g., the active site of an enzyme interacting with a ligand) to be treated with QM while the rest of the system is treated with less computationally expensive MM methods. aip.org No specific quantum mechanical calculations on "this compound" were found in the search results.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly applied in chemical research and drug discovery to analyze large datasets, build predictive models, and identify patterns that are not immediately obvious through traditional methods. springermedizin.dejmir.orgresearchgate.netresearchgate.netnih.govjmir.orgnih.govbioscipublisher.com

Predictive Modeling for Novel this compound Analogs

Predictive modeling using AI/ML can be used to design and prioritize novel analogs of a known active compound (like "this compound", assuming it has known activity). By training models on structure-activity relationship data, researchers can predict the potential activity or properties of hypothetical related compounds before they are synthesized and tested experimentally. researchgate.netresearchgate.netmdpi.comnih.gov This can significantly accelerate the lead optimization process. schrodinger.com However, no studies on predictive modeling for novel "this compound" analogs were identified.

Data Mining and Pattern Recognition in High-Throughput Screening Data

Data mining and pattern recognition techniques are applied to analyze large datasets generated from high-throughput screening (HTS) experiments. bioscipublisher.comnih.govlunenfeld.canih.govacs.org These methods can identify potential hits, analyze structure-activity relationships, and discover hidden patterns or correlations within the data. nih.govnih.gov This is particularly useful when screening large libraries of compounds against biological targets. While HTS and data mining are common practices in drug discovery nih.govnih.gov, no specific application of these techniques involving "this compound" in HTS data was found in the search results.

Compound Names and PubChem CIDs

Integration of Bg 104 Research into Broader Biological and Chemical Paradigms

Cross-Disciplinary Insights from BG 104 Research

The study of this compound exemplifies a cross-disciplinary approach, bridging traditional Chinese medicine with modern scientific methodologies, including biochemistry, immunology, and clinical research. Investigations have focused on its biological activities, particularly its superoxide (B77818) scavenging activity (SSA) and anti-inflammatory effects.

Research has demonstrated that this compound exhibits superoxide scavenging activity in cell-free systems. nih.gov Furthermore, in vivo studies in patients with conditions such as Behçet's disease (BD), Sjögren's syndrome (SjS), or hematological malignancy (M) revealed significantly lower plasma SSA compared to healthy controls, with an inverse correlation observed between plasma SSA and disease activity. nih.gov Treatment with this compound, either alone or in combination with vitamin E, significantly enhanced plasma SSA in patients across these disorders. nih.gov

Beyond its antioxidant effects, this compound treatment was associated with reduced markers of inflammation. Patients treated with this compound and/or vitamin E showed significantly lower erythrocyte sedimentation rates, absolute neutrophil counts, and C-reactive protein levels compared to those not receiving these agents. nih.gov These findings suggest that this compound possesses anti-inflammatory properties, potentially mediated through the enhancement of plasma SSA. nih.gov

Additionally, in a separate case report involving HIV-positive hemophiliacs, administration of this compound appeared to contribute to maintaining relatively constant peripheral CD4+ T-lymphocyte counts over a three-year observation period, without disease progression. nih.gov This suggests potential interactions with the immune system, although the mechanism in this context requires further elucidation.

The integration of observations from traditional use with biochemical analysis and clinical assessment in these studies underscores the value of cross-disciplinary research in uncovering the therapeutic potential and mechanisms of action of natural compounds.

Summary of Observed Biological Effects of this compound Treatment

ParameterObservation in Patients (Untreated) Compared to ControlsEffect of this compound Treatment (Alone or with Vitamin E)Associated Condition(s)Source
Plasma Superoxide Scavenging Activity (SSA)Significantly lowerSignificantly enhancedBehçet's disease, Sjögren's syndrome, Hematological Malignancy nih.gov
Erythrocyte Sedimentation Rate (ESR)Not explicitly stated as lower/higher at baseline in nih.govSignificantly lowerBehçet's disease, Sjögren's syndrome, Hematological Malignancy nih.gov
Absolute Neutrophil CountNot explicitly stated as lower/higher at baseline in nih.govSignificantly lowerBehçet's disease, Sjögren's syndrome, Hematological Malignancy nih.gov
C-Reactive Protein (CRP) LevelsNot explicitly stated as lower/higher at baseline in nih.govSignificantly lowerBehçet's disease, Sjögren's syndrome, Hematological Malignancy nih.gov
Peripheral CD4+ T-lymphocyte CountDecreased (in HIV-positive hemophiliacs)Remained relatively constantHIV-positive hemophilia nih.gov

Innovation in Chemical Biology Driven by this compound Investigations

The investigation of natural products like this compound is a significant driver of innovation in chemical biology. Chemical biology operates at the interface of chemistry and biology, using chemical tools and principles to study and manipulate biological systems. Research into this compound contributes to this field by:

Identifying Novel Bioactive Molecules: Natural sources, such as the Chinese herbs from which this compound is derived, represent a rich reservoir of structurally diverse compounds with potential biological activities. nih.gov The study of this compound contributes to the ongoing discovery of such molecules.

Elucidating Mechanisms of Action: Understanding how this compound enhances superoxide scavenging activity and reduces inflammation markers provides insights into the molecular mechanisms by which natural compounds can influence biological pathways. nih.gov This process of mechanism elucidation is central to chemical biology.

Developing Chemical Tools: While not yet fully characterized as a classical chemical probe, the research on this compound lays the groundwork for potentially developing it or related compounds into more refined chemical tools to study oxidative stress and inflammation.

Bridging Traditional and Modern Science: The scientific investigation of traditional remedies using modern chemical and biological techniques fosters innovation by integrating historical knowledge with contemporary scientific approaches, potentially leading to the discovery of new therapeutic strategies and biological insights.

By exploring the properties and effects of compounds like this compound, chemical biology expands our understanding of biological processes and provides new molecular tools for research and potential therapeutic development.

Q & A

Basic: How should researchers formulate a focused research question for studying BG 104 in academic contexts?

Methodological Answer:
Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural properties of this compound). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses a measurable and specific problem. For example:

"How does the stereochemical configuration of this compound influence its binding affinity to [specific biological target] under varying pH conditions?"
Avoid broad questions like "What are the uses of this compound?" Refine terms using domain-specific vocabulary (e.g., "kinetic stability" instead of "stability"). Test the question’s feasibility by reviewing preliminary data or pilot experiments .

Basic: What experimental design considerations are critical for studying this compound’s physicochemical properties?

Methodological Answer:

  • Variables: Control temperature, solvent polarity, and catalyst concentrations in synthesis protocols.
  • Reproducibility: Document procedural details (e.g., reaction times, purification methods) to enable replication. For example:

    "this compound was synthesized via [method], with purity verified by HPLC (>98%) and characterized via 1^1H NMR and FT-IR."

  • Validation: Include negative controls (e.g., solvent-only samples) and triplicate measurements to assess variability. Reference established protocols for analogous compounds .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Triangulation: Cross-reference assays (e.g., in vitro vs. in vivo results) and validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Contextual Factors: Scrutinize variables like cell line specificity, incubation times, or solvent carriers that may affect outcomes.
  • Statistical Reconciliation: Apply meta-analysis tools to aggregate datasets, identifying outliers through Grubbs’ test or ANOVA. Document discrepancies in supplementary materials .

Advanced: Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear Regression: Fit data to Hill or Log-Logistic models to estimate EC50_{50}/IC50_{50} values.
  • Error Analysis: Calculate confidence intervals using bootstrapping or Monte Carlo simulations.
  • Software Tools: Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting. Report goodness-of-fit metrics (e.g., R2^2, AIC) .

Basic: What strategies optimize literature reviews for this compound research?

Methodological Answer:

  • Search Syntax: Combine terms like "this compound" + "crystallography" + "ADMET" in databases (PubMed, SciFinder). Use Boolean operators to exclude irrelevant hits (e.g., NOT "patent").
  • Source Evaluation: Prioritize peer-reviewed journals with high impact factors in medicinal chemistry. Avoid unreviewed preprints for critical data .

Advanced: How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation: Specify equipment (e.g., Schlenk line for air-sensitive steps), reagent grades, and purification thresholds (e.g., HPLC purity >95%).
  • Collaborative Validation: Share protocols with independent labs for cross-verification. Publish step-by-step videos or supplementary workflows in Open Science Framework (OSF) .

Basic: What is the role of hypothesis development in this compound mechanistic studies?

Methodological Answer:
Derive hypotheses from structural analogs or computational predictions (e.g., molecular docking). For example:

"If this compound’s sulfonamide group interacts with [binding pocket residue], then mutagenesis at this site will reduce potency by ≥50%."
Test hypotheses incrementally using knockout models or site-directed mutagenesis .

Advanced: How can cross-disciplinary approaches enhance this compound research?

Methodological Answer:

  • Computational Integration: Use QSAR models to predict toxicity or MD simulations to study conformational dynamics.
  • Multi-Omics Synergy: Correlate transcriptomic data (RNA-seq) with this compound’s metabolic effects. Publish interdisciplinary datasets in repositories like Zenodo .

Advanced: What methodologies assess this compound’s long-term stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose this compound to stressors (e.g., 40°C/75% RH) and monitor degradation via LC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life. Compare results with ICH guidelines for pharmaceutical stability .

Basic: What are best practices for collecting and archiving this compound research data?

Methodological Answer:

  • Structured Formats: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and assay data in repositories like Figshare.
  • Metadata Standards: Include experimental conditions (e.g., pH, temperature) and instrument calibration logs. Use CSV/JSON for machine readability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.